DCVC
Description
Significance in Xenobiotic Metabolism and Environmental Health Research
DCVC is a focal point in xenobiotic metabolism, which is the study of how organisms process foreign chemical substances. It is a toxic metabolite of trichloroethylene (B50587) (TCE), a man-made chemical widely used as an industrial solvent for degreasing metal parts. nih.govresearchgate.net Due to decades of improper disposal and its environmental persistence, TCE is a common contaminant found in soil and groundwater, leading to human exposure through ingestion of contaminated drinking water, inhalation of vapors, or skin absorption. northeastern.edu
The study of this compound is paramount in environmental health research because the toxicity of TCE is largely attributed to its metabolism. nih.gov Epidemiological studies have suggested an association between maternal exposure to TCE and a higher risk of adverse pregnancy outcomes, such as low birth weight. nih.govnortheastern.edu Consequently, this compound is frequently used in laboratory settings to investigate the specific mechanisms of TCE-induced toxicity, particularly its effects on the kidneys (nephrotoxicity) and the placenta. nih.govnortheastern.educapes.gov.br Chronic ingestion of this compound has been shown to result in severe kidney injury in animal models. nih.gov
Role as a Metabolite in Biochemical Pathways
The formation of this compound is a multi-step process that begins with the industrial solvent trichloroethylene (TCE). medchemexpress.comresearchgate.net The primary pathway for its formation in the body is through conjugation with the antioxidant molecule glutathione (B108866) (GSH). nih.govcapes.gov.br
Metabolic Formation of this compound from TCE:
Glutathione Conjugation: TCE is first metabolized by glutathione S-transferases, which conjugate it with glutathione to form S-(1,2-dichlorovinyl)glutathione (DCVG). capes.gov.br
Further Processing: DCVG is then sequentially broken down by enzymes, including γ-glutamyltransferase and dipeptidases, to yield this compound. nih.gov
Once formed, this compound is not an inert endpoint. It is a pro-toxin that requires further metabolic activation, or "bioactivation," to exert its toxic effects. Several pathways for this compound bioactivation have been identified:
Cysteine Conjugate β-lyase (CCBL) Pathway: This is a major pathway where the enzyme CCBL cleaves the carbon-sulfur bond of this compound. This action generates a highly reactive and unstable thiol, 1,2-dichlorovinylthiol (DCVT), along with pyruvate (B1213749) and ammonia (B1221849). nih.gov The reactive intermediates are believed to be responsible for cellular damage.
N-acetylation Pathway: this compound can be acetylated to form N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NActhis compound). This metabolite can then be oxidized by cytochrome P450 enzymes, particularly CYP3A4, to produce the toxic N-acetyl-DCVC sulfoxide (B87167) (NAcDCVCS). nih.gov
Flavin-containing Monooxygenase (FMO) Pathway: this compound can also be directly oxidized by FMO3 to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), which is a reactive and potent nephrotoxic metabolite. researchgate.net
These pathways convert this compound into highly reactive molecules that can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death. ontosight.ai
Overview of Current Research Trajectories
Current research on this compound is focused on elucidating its precise mechanisms of toxicity in different biological systems. Key areas of investigation include its impact on mitochondrial function, the immune system, and placental development.
Mitochondrial Dysfunction: A significant body of research is dedicated to understanding how this compound impairs mitochondria, the energy-producing organelles within cells. Studies have shown that exposure to this compound can induce mitochondrial-mediated apoptosis (programmed cell death). nih.govnortheastern.edu Research in placental trophoblast cell lines has demonstrated that this compound causes progressive mitochondrial dysfunction, characterized by elevated oxygen consumption, increased mitochondrial proton leak, and ultimately, a decrease in ATP-linked respiration and dissipation of the mitochondrial membrane potential. nih.govdntb.gov.uanih.gov
Immunotoxicity: Another active area of research is the effect of this compound on the immune system. Studies have revealed that this compound can have immunosuppressive effects. For instance, it has been shown to inhibit the release of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-8, from tissues stimulated by pathogens. medchemexpress.comnih.gov Transcriptomic analyses in macrophage cell models are being used to investigate how this compound downregulates inflammatory response pathways at the genetic level. nih.govnih.govresearchgate.net
Placental and Reproductive Toxicity: Given the links between TCE exposure and adverse pregnancy outcomes, the toxic effects of this compound on the placenta are a major research focus. nih.govnortheastern.edu Scientists use in vitro models of the human placenta to show that this compound can cause premature death of cells critical to placental development through apoptosis. northeastern.eduresearchgate.net Research also investigates how this compound disrupts cellular energy metabolism and alters the profile of amino acids in placental cells during their development and fusion (syncytialization). researchgate.net
Table 1: Effects of this compound on Cytokine Secretion in Macrophage-Like THP-1 Cells Data synthesized from findings reported in scientific literature. nih.gov
| Cytokine | Effect of Lipopolysaccharide (LPS) Stimulation | Effect of this compound Co-treatment with LPS |
|---|---|---|
| IL-1β | Increased | Inhibited |
| IL-6 | Increased | Inhibited |
| TNF-α | Increased | Inhibited |
Table 2: Observed Effects of this compound on Mitochondrial Function in HTR-8/SVneo Trophoblasts Data synthesized from findings reported in scientific literature. nih.gov
| Mitochondrial Parameter | Observation after this compound Exposure |
|---|---|
| Oxygen Consumption | Initially elevated, later decreased |
| Mitochondrial Proton Leak | Elevated |
| Energy Coupling Efficiency | Deficient |
| ATP-linked Respiration | Decreased |
| Maximum Respiration | Decreased |
| Mitochondrial Membrane Potential | Dissipated |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCWJOTSJIPQ-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)S/C(=C\Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13419-46-0 | |
| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biotransformation and Metabolic Pathways of E S 1,2 Dichloroethenyl L Cysteine
Precursor Compounds and Initial Conjugation
The journey to the formation of DCVC begins with the metabolism of its precursor, trichloroethylene (B50587), and its initial conjugation with the endogenous antioxidant glutathione (B108866).
Trichloroethylene Metabolism and Initial Glutathione Conjugation
Trichloroethylene undergoes metabolism through two primary pathways: cytochrome P450 (P450)-dependent oxidation and conjugation with glutathione (GSH). nih.gov While the P450 pathway is a major route for TCE metabolism, the GSH conjugation pathway is critical for the formation of nephrotoxic metabolites. nih.gov This conjugation is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that facilitate the reaction between the electrophilic TCE and the nucleophilic thiol group of glutathione. semanticscholar.org This initial step is crucial as it diverts TCE into a pathway that leads to the formation of toxic S-conjugates. The reaction occurs in both the liver and kidneys, with studies showing that both organs in humans have a significant capacity to catalyze this initial conjugation. taylorandfrancis.com
Formation of S-(1,2-Dichlorovinyl)glutathione (DCVG)
The direct product of the GST-mediated conjugation of TCE and GSH is S-(1,2-Dichlorovinyl)glutathione (DCVG). semanticscholar.orgtaylorandfrancis.com The formation of DCVG has been observed in various tissues, with the highest levels typically found in the liver. nih.gov Kinetic studies in human liver and kidney subcellular fractions have revealed complex, kinetically distinct systems for DCVG formation, suggesting the involvement of multiple GST isoforms. taylorandfrancis.com In human liver cytosol, two systems with different affinities for TCE have been identified, whereas in kidney fractions, a single system appears to dominate. taylorandfrancis.com
Below is a data table summarizing the kinetic parameters for DCVG formation in human liver and kidney.
| Tissue | Subcellular Fraction | Apparent Km (µM TCE) | Apparent Vmax (nmol DCVG/min/mg protein) |
| Liver | Cytosol | 333 / 22.7 | 8.77 / 4.27 |
| Microsomes | 250 / 29.4 | 3.10 / 1.42 | |
| Kidney | Cytosol | 26.3 | 0.81 |
| Microsomes | 167 | 6.29 |
This table presents the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of S-(1,2-Dichlorovinyl)glutathione (DCVG) from trichloroethylene (TCE) in human liver and kidney subcellular fractions. Data from Lash et al. (1999). taylorandfrancis.com
Enzymatic Hydrolysis of DCVG to (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound)
Once formed, DCVG undergoes sequential enzymatic hydrolysis to yield this compound. This process involves the removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. The first step is catalyzed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the plasma membrane of cells in tissues such as the kidney and liver. nih.gov GGT cleaves the γ-glutamyl bond of DCVG, releasing glutamic acid and forming S-(1,2-dichlorovinyl)-L-cysteinylglycine. Subsequently, a dipeptidase, such as cysteinyl-glycine dipeptidase, hydrolyzes the cysteinyl-glycine bond to release glycine, resulting in the final product, (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound). nih.govnih.gov The highest concentration of this compound is typically found in the kidneys. nih.gov
Downstream Metabolic Fates of this compound
Following its formation, this compound can undergo further metabolic transformations, including N-acetylation and deacetylation, which can influence its toxic potential.
N-acetylation to N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NActhis compound)
This compound can be detoxified through N-acetylation to form N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NActhis compound), a mercapturic acid that is more readily excreted in the urine. semanticscholar.org This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase. nih.gov NActhis compound is generally considered less toxic than this compound because it is not a substrate for the bioactivating enzyme β-lyase. semanticscholar.org Studies in mice have shown that NActhis compound is distributed relatively equally among the liver, kidneys, and serum following TCE exposure. nih.gov
Deacetylation of NActhis compound to this compound
Interestingly, the N-acetylation of this compound is a reversible process. NActhis compound can be deacetylated back to the more toxic this compound. nih.gov This retro-conversion is catalyzed by aminoacylases, with studies pointing to a significant role for aminoacylase (B1246476) III. nih.gov This deacetylation step can regenerate the toxic cysteine conjugate, potentially contributing to prolonged or enhanced toxicity in target organs like the kidney. Research on mouse aminoacylase III has demonstrated its ability to deacetylate NActhis compound. nih.gov
The following table provides kinetic parameters for the deacetylation of a related mercapturic acid by mouse aminoacylase III, as specific data for NActhis compound was not available.
| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg protein) |
| Mouse Aminoacylase III | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | Not Reported | Not Reported |
| Mouse Aminoacylase III | N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine | Not Reported | Not Reported |
While the study by Newman et al. (2007) demonstrated the deacetylation of NActhis compound by mouse aminoacylase III, specific kinetic parameters (Km and Vmax) for this substrate were not provided in the publication. nih.gov
Thiomethyl Shunt Pathway
The thiomethyl shunt represents an alternative metabolic route for cysteine S-conjugates like this compound, diverging from the primary mercapturate pathway. This pathway is initiated by the action of cysteine S-conjugate β-lyases, which catalyze the cleavage of the C-S bond of this compound. This enzymatic reaction produces pyruvate (B1213749), ammonia (B1221849), and a reactive sulfur-containing fragment, 1,2-dichloroethenethiol. nih.gov This unstable thiol can then undergo S-methylation, a reaction catalyzed by thiol S-methyltransferase, to form a more stable thiomethyl derivative. This process, known as the thiomethyl shunt, effectively "shunts" the reactive thiol away from forming toxic species and towards a product that can be more readily excreted. nih.gov
Inter-Organ and Intrarenal Metabolic Dynamics
The metabolism of this compound is not confined to a single organ but involves a dynamic interplay, primarily between the liver and the kidneys. The initial formation of its precursor and its subsequent uptake and bioactivation are distributed across these organs, with significant variations observed between different tissues and even among different strains of the same species.
The journey of this compound metabolism begins in the liver with its parent compound, trichloroethylene (TCE). The liver is the principal site for the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnii.ac.jp This initial step forms S-(1,2-dichlorovinyl)glutathione (DCVG). oup.com DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield this compound. oup.com While the liver is central to this initial conjugation, the resulting this compound is then transported via the bloodstream to other organs, most notably the kidneys, for further processing. nii.ac.jp Studies in mice have shown that the highest concentrations of DCVG are indeed found in the liver, underscoring its primary role in this phase of biotransformation.
The kidneys are a primary target for this compound toxicity due to their efficient uptake and subsequent bioactivation of the compound. The uptake of this compound into the proximal tubule cells of the kidney is an active process mediated by specific transporters. Research has identified a Na+-dependent cotransport process, which also handles phenylalanine, as a key mechanism for the transport of this compound across the luminal brush-border membrane of these cells. nih.gov
Once inside the renal proximal tubule cells, this compound undergoes bioactivation, primarily through the action of cysteine S-conjugate β-lyase. nih.govnii.ac.jp This enzyme is found in both the cytosol and mitochondria of kidney cells, with a significant portion localized to the outer mitochondrial membrane. nih.gov The β-lyase-catalyzed cleavage of this compound generates a highly reactive thiol, which is a critical step in initiating cellular injury. nih.gov One of the key enzymes responsible for this bioactivation in the kidney is glutamine transaminase K. nii.ac.jp The localization of this bioactivation process within the mitochondria is particularly significant as it can lead to direct damage to these vital organelles, impairing cellular respiration and energy production. nih.gov
Significant variability in the metabolism of this compound and its precursors has been observed both between different tissues and among different genetic strains. This variability can have a profound impact on the susceptibility of an individual to the toxic effects of the compound.
In terms of inter-tissue differences, studies in mice have demonstrated a clear distribution pattern of TCE-glutathione conjugation metabolites. The highest levels of the initial conjugate, DCVG, are typically found in the liver, reflecting its role as the primary site of glutathione conjugation. researchgate.net Conversely, the highest concentrations of this compound are detected in the kidneys, which is consistent with their role in the uptake and accumulation of this metabolite. researchgate.net
Furthermore, considerable inter-strain variability in the metabolism of TCE has been documented in mice. nih.govnih.govresearchgate.net These differences in metabolic rates can lead to varying levels of this compound and its precursors in target tissues, which may explain the observed differences in susceptibility to TCE-induced toxicity among different strains. For example, a study comparing several inbred mouse strains revealed significant variations in the serum and liver concentrations of TCE metabolites following exposure. researchgate.net
| Strain | TCA (μg/mL) | DCA (ng/mL) | DCVG (ng/mL) | This compound (ng/mL) |
|---|---|---|---|---|
| A/J | 150 | 100 | 0.2 | 1.5 |
| C57BL/6J | 200 | 150 | 0.3 | 2.0 |
| C3H/HeJ | 120 | 80 | 0.15 | 1.0 |
| DBA/2J | 250 | 200 | 0.4 | 2.5 |
| BALB/cByJ | 180 | 120 | 0.25 | 1.8 |
Data are representative values collated from literature and are intended to illustrate variability. Actual values may vary between studies.
| Metabolite | Liver Concentration | Kidney Concentration | Serum Concentration |
|---|---|---|---|
| DCVG | High | Low | Very Low |
| This compound | Low | High | Low |
| NActhis compound | Moderate | Moderate | Moderate |
This table provides a qualitative summary of the relative distribution of metabolites based on published findings.
Enzymatic Bioactivation and Reaction Mechanisms of E S 1,2 Dichloroethenyl L Cysteine
Cysteine Conjugate Beta-Lyase (CCBL) Activity
The central enzymes responsible for the bioactivation of DCVC are the Cysteine Conjugate Beta-lyases (CCBL), also known as cysteine-S-conjugate β-lyases. nih.govnih.govwikipedia.org These enzymes are not dedicated to xenobiotic metabolism but are typically involved in normal amino acid metabolism. nih.gov However, they can act on cysteine S-conjugates like this compound that possess a suitable leaving group, catalyzing a β-elimination reaction. nih.govnih.gov This "promiscuous" activity diverts this compound from detoxification pathways into a bioactivation cascade. The net result of the CCBL-catalyzed reaction is the conversion of the cysteine S-conjugate into pyruvate (B1213749), ammonium, and a reactive sulfur-containing fragment. nih.govwikipedia.org
| Feature | Description |
|---|---|
| Enzyme Class | Lyase (specifically Carbon-Sulfur Lyase, EC 4.4.1.13) wikipedia.org |
| Cofactor | Pyridoxal (B1214274) 5'-Phosphate (PLP) nih.govnih.gov |
| Primary Substrates | Amino acids (in physiological roles) nih.gov |
| Xenobiotic Substrates | Cysteine S-conjugates with good leaving groups (e.g., this compound) nih.govnih.gov |
| Overall Reaction Products | Pyruvate, Ammonium, Thiol nih.govwikipedia.org |
The catalytic activity of CCBL is entirely dependent on its cofactor, pyridoxal 5'-phosphate (PLP), the metabolically active form of vitamin B6. nih.govnih.gov PLP is a highly versatile cofactor in enzymology, participating in a wide array of reactions involving amino acids. researchgate.net The catalytic cycle begins with the formation of an external aldimine, or Schiff base, between the aldehyde group of PLP and the α-amino group of the substrate, (E)-S-(1,2-dichloroethenyl)-L-cysteine. This initial binding step is crucial as it positions the substrate correctly within the active site and primes it for the subsequent elimination reaction. The electron-withdrawing nature of the pyridinium (B92312) ring of PLP facilitates the cleavage of bonds at the α-carbon of the amino acid substrate.
Following the formation of the PLP-substrate Schiff base, a proton is abstracted from the α-carbon of the cysteine conjugate. This is the key step in the β-elimination reaction. The resulting carbanion is stabilized by the electron-sink capacity of the PLP cofactor. Subsequently, the C-S bond at the β-position is cleaved, eliminating the sulfur-containing fragment, 1,2-dichlorovinylthiol. nih.gov
This cleavage results in the formation of an enzyme-bound aminoacrylate intermediate. nih.govnih.gov This intermediate undergoes non-enzymatic tautomerization to an iminopropionate, which is then hydrolyzed to release pyruvate and ammonia (B1221849), regenerating the PLP-enzyme complex for another catalytic cycle. nih.govnih.govwikipedia.org
The β-elimination reaction releases the sulfur-containing portion of this compound as an unstable thiol, which is the precursor to several highly reactive electrophilic species. nih.gov The instability of this initial thiol product drives the formation of subsequent toxic metabolites.
The initial product of the β-elimination, 1,2-dichlorovinylthiol, is highly unstable and rapidly rearranges to form potent thioacylating agents. nih.govdrugbank.com These reactive intermediates are characterized by their ability to acylate nucleophilic sites on cellular macromolecules, such as proteins and DNA. The formation of these thioacylating species is considered a key event contributing to the cytotoxicity of this compound. nih.gov Evidence for their formation comes from trapping experiments, where the presence of nucleophiles like diethylamine (B46881) leads to the formation of stable thioacetamide (B46855) derivatives. nih.gov
One of the most significant reactive intermediates formed from the bioactivation of this compound is chlorothioketene. nih.govacs.org This highly electrophilic species is generated from the unstable 1,2-dichlorovinylthiol intermediate through the spontaneous elimination of a molecule of hydrogen chloride (HCl). nih.gov Chlorothioketene is a potent acylating agent and has been identified as a key ultimate reactive metabolite in the CCBL-mediated cleavage of this compound. nih.govacs.org Its high reactivity makes it a prime candidate for causing cellular damage through covalent modification of essential biomolecules.
Further reactive species can be generated from the metabolic cascade. Among the transient and reactive metabolites formed from this compound is 2-chlorothionoacetyl chloride. nih.govacs.org This compound is another potent thioacylating agent. Its formation underscores the complex series of transformations the initial sulfur-containing fragment undergoes, leading to a variety of electrophiles capable of interacting with cellular components.
| Initial Substrate | Initial Enzymatic Products | Unstable Intermediate | Reactive Metabolites |
|---|---|---|---|
| (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound) | Pyruvate, Ammonia, 1,2-Dichlorovinylthiol | 1,2-Dichlorovinylthiol | Thioacylating Fragments nih.govdrugbank.com |
| Chlorothioketene nih.govnih.govacs.org | |||
| 2-Chlorothionoacetyl Chloride nih.govacs.org |
Formation of Pyruvate and Ammonium
The reaction proceeds through an intermediate, 2-aminoprop-2-enoate (aminoacrylate), which is unstable. This intermediate subsequently undergoes spontaneous tautomerization to 2-iminopropanoate, followed by hydrolysis to produce the final stable products, pyruvate and ammonium. nih.govwikipedia.org This conversion is a critical step in the bioactivation of halogenated cysteine S-conjugates. nih.gov
General Reaction of Cysteine S-conjugate β-lyase:
| Reactant | Enzyme | Products |
|---|
Identification and Characterization of Specific Beta-Lyase Enzymes
A number of pyridoxal 5'-phosphate (PLP)-dependent enzymes, primarily involved in standard amino acid metabolism, have been identified to possess cysteine S-conjugate β-lyase activity as a non-physiological side reaction. nih.gov These enzymes are crucial in the toxification of certain xenobiotics, including halogenated alkenes, by converting their cysteine S-conjugates into reactive metabolites. nih.gov
Glutamine Transaminase K (GTK) Activity
Glutamine Transaminase K (GTK), which is identical to kynurenine (B1673888) aminotransferase isozyme I (KAT I), has been identified as a major cysteine S-conjugate β-lyase. nih.gov In rat kidney cytosol, GTK is a primary enzyme responsible for metabolizing S-(1,2-dichlorovinyl)-L-cysteine (this compound). nih.gov However, studies have shown that the mitochondrial form of GTK in the rat kidney possesses very little β-lyase activity towards this compound. nih.gov Conversely, in rat brain homogenates, GTK is the only detectable cysteine S-conjugate β-lyase when using this compound as the substrate. Human GTK, in particular, demonstrates the highest specific activity recorded for a cysteine S-conjugate β-lyase with this compound as a substrate. nih.gov
Mitochondrial Aspartate Aminotransferase (mitAspAT) Activity
Research has demonstrated that rat liver mitochondrial Aspartate Aminotransferase (mitAspAT) catalyzes a β-lyase reaction with several nephrotoxic halogenated cysteine S-conjugates, including S-(1,2-dichlorovinyl)-L-cysteine. nih.gov While transamination is a competing reaction, it is not favored; the ratio of β-elimination to transamination is greater than 100 with certain halogenated substrates. nih.gov Evidence suggests that mitAspAT is responsible for 15-20% of the total cysteine S-conjugate β-lyase activity observed in crude kidney mitochondrial homogenates. nih.gov The enzyme is also subject to syncatalytic inactivation by these halogenated conjugates. nih.gov Furthermore, S-(1,2-dichlorovinyl)-L-cysteine has been shown to inactivate mitAspAT in both cytosolic and mitochondrial fractions of rat brain and kidney.
Kynureninase Activity
Kynureninase has been identified as a major cysteine S-conjugate β-lyase in rat liver cytosol, capable of acting on S-(1,2-dichlorovinyl)-L-cysteine. nih.gov As an enzyme that is not an aminotransferase, its β-lyase activity does not require the presence of an α-keto acid in the reaction mixture. nih.gov Kynureninase is a PLP-dependent enzyme, and its role in metabolizing cysteine S-conjugates highlights the broad substrate specificity of enzymes involved in amino acid metabolism. nih.govmdpi.com
Cysteine Desulfhydrase (CD) Activity
Cysteine Desulfhydrase (CD) is an enzyme that catalyzes the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide (B99878). mdpi.com This β-elimination reaction is a key part of cysteine metabolism in various organisms, from bacteria to mammals. mdpi.com In Escherichia coli, multiple proteins have been identified as having L-cysteine desulfhydrase activity, playing a significant role in L-cysteine degradation. While the primary substrate is L-cysteine, many β-C-S lyases can act on a wider spectrum of substrates, including S-alkylated cysteines. mdpi.com
Tryptophanase (TNase) Activity
In Escherichia coli, Tryptophanase, encoded by the tnaA gene, has been shown to be one of the enzymes responsible for Cysteine Desulfhydrase activity. nih.gov Its primary physiological role involves the degradation of tryptophan, but it also acts on L-cysteine, contributing to its breakdown. nih.gov The synthesis of Tryptophanase can be induced by the presence of L-cysteine. nih.gov
Cystathionine (B15957) Beta-Lyase (CBL) Activity
Cystathionine Beta-Lyase (CBL), also known as β-cystathionase, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids. documentsdelivered.com While its primary physiological function is the conversion of cystathionine to homocysteine, pyruvate, and ammonia as part of the methionine biosynthesis pathway, it also exhibits activity towards cysteine S-conjugates like (E)-S-(1,2-Dichloroethenyl)-L-cysteine. documentsdelivered.comnih.gov
The bioactivation of (E)-S-(1,2-Dichloroethenyl)-L-cysteine by CBL proceeds through an α,β-elimination reaction. This reaction results in the cleavage of the C-S bond, producing pyruvate, ammonia, and a reactive sulfur-containing fragment, 1,2-dichlorovinylthiol. nih.govnih.gov This thiol is unstable and can rearrange to form highly electrophilic intermediates, such as chlorothioketene, which are capable of acylating cellular macromolecules, leading to cytotoxicity. nih.gov Studies with bovine liver and kidney extracts have demonstrated the conversion of S-(1,2-dichlorovinyl)-L-cysteine to pyruvate, ammonia, and a reactive chlorine-containing fragment by a "C-S" lyase, highlighting the role of this enzymatic activity in its toxification. nih.gov
Table 1: Products of Cystathionine Beta-Lyase (CBL) Activity on (E)-S-(1,2-Dichloroethenyl)-L-cysteine
| Substrate | Enzyme | Key Products |
| (E)-S-(1,2-Dichloroethenyl)-L-cysteine | Cystathionine Beta-Lyase (CBL) | Pyruvate, Ammonia, 1,2-Dichlorovinylthiol (and subsequent reactive species) |
O-Acetylserine Sulfhydrylase Activities (OASS-A, OASS-B)
O-Acetylserine sulfhydrylase (OASS), existing as isozymes OASS-A and OASS-B, is a key enzyme in the biosynthesis of cysteine in bacteria and plants. nih.govmdpi.com Its primary role is to catalyze the β-replacement of the acetyl group from O-acetyl-L-serine with sulfide to produce L-cysteine. nih.govmdpi.com
While the primary function of OASS is in the de novo synthesis of cysteine, the catalytic mechanism involves the formation of an α-aminoacrylate intermediate. nih.govnih.gov This intermediate is highly reactive and can, in principle, react with various nucleophiles. However, there is a lack of direct scientific evidence in the reviewed literature demonstrating that (E)-S-(1,2-Dichloroethenyl)-L-cysteine serves as a substrate for OASS-A or OASS-B. The substrate specificity of OASS is generally directed towards O-acetyl-L-serine and sulfide. nih.gov Therefore, a significant role for OASS in the direct bioactivation of (E)-S-(1,2-Dichloroethenyl)-L-cysteine is not well-established.
Bifunctional Beta-Cystathionase (MalY) Activity
In bacteria such as Escherichia coli, the malY gene encodes a bifunctional enzyme with both β-cystathionase and djenkolate lyase activities. MalY is a PLP-dependent enzyme involved in the metabolism of sulfur-containing amino acids. nih.gov
Similar to CBL, MalY can catalyze β-elimination reactions of cysteine S-conjugates. While specific studies on the direct action of purified MalY on (E)-S-(1,2-Dichloroethenyl)-L-cysteine are not extensively detailed in the available literature, its known β-lyase activity suggests a potential role in the bioactivation of this compound in microbial systems. The general mechanism would be expected to follow a similar pathway to that of other cysteine conjugate β-lyases, leading to the formation of pyruvate, ammonia, and a reactive thiol. nih.gov
Microbial Beta-Lyase Activities in Biological Systems
The gut microbiota possesses a diverse array of enzymes, including various β-lyases, that can metabolize xenobiotics. embopress.org These microbial enzymes can contribute to the systemic toxicity of compounds by metabolizing them within the intestinal lumen. embopress.org For instance, bacteria in the gut can cleave the C-S bond of cysteine conjugates, releasing toxic thiols that can be absorbed into the bloodstream. nih.gov
Cysteine Conjugate S-Oxidase (S-Oxidase) Activity
Role of Flavin Monooxygenases in Sulfoxidation Pathways
In addition to the β-lyase pathway, (E)-S-(1,2-Dichloroethenyl)-L-cysteine can undergo S-oxidation to form its corresponding sulfoxide (B87167), S-(1,2-dichlorovinyl)-L-cysteine sulfoxide. This reaction is catalyzed by cysteine conjugate S-oxidases, with flavin-containing monooxygenases (FMOs) being the primary enzymes responsible for this activity. nih.govnih.gov
Table 2: Flavin Monooxygenase (FMO) Isoform Activity on (E)-S-(1,2-Dichloroethenyl)-L-cysteine
| FMO Isoform | Activity on (E)-S-(1,2-Dichloroethenyl)-L-cysteine | Reference |
| FMO1 | No sulfoxide detected | nih.gov |
| FMO2 | No sulfoxide detected | nih.gov |
| FMO3 | S-oxidation observed | nih.gov |
| FMO5 | No sulfoxide detected | nih.gov |
Formation of S-(1,2-Dichloroethenyl)-L-cysteine Sulfoxide (DCVCS)
The bioactivation of (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound) can proceed through an oxidation pathway, leading to the formation of S-(1,2-Dichloroethenyl)-L-cysteine sulfoxide (DCVCS). This metabolic step is primarily mediated by flavin-containing monooxygenase 3 (FMO3), which catalyzes the oxidation of the sulfur atom in the this compound molecule. nih.govresearchgate.net The resulting metabolite, DCVCS, is a reactive and potent nephrotoxicant, even more so than its parent compound, this compound. nih.govresearchgate.net
The formation of DCVCS introduces a Michael acceptor site into the molecule, rendering it highly reactive towards nucleophiles. researchgate.net This increased reactivity is a key factor in its heightened toxicity. Laboratory synthesis of this compound sulfoxide has been achieved by reacting this compound with hydrogen peroxide (H2O2). nih.gov Studies have shown that DCVCS is stable in phosphate (B84403) buffer at physiological pH but reacts readily with glutathione (B108866) (GSH). nih.gov This reactivity highlights its potential to interact with and modify cellular components, such as proteins. Specifically, the sulfhydryl groups of cysteine residues in proteins are susceptible to adduction by DCVCS. researchgate.net
The reaction between DCVCS and the nucleophilic amino acid N-acetyl-L-cysteine (NAC) has been characterized, resulting in the formation of multiple mono- and di-adducts. researchgate.net This demonstrates the ability of DCVCS to act as a cross-linking agent, which may contribute significantly to its toxicological profile. researchgate.net
Regulatory Aspects of Enzymatic Activity
The enzymatic activity of cysteine S-conjugate β-lyases, which are pivotal in the metabolism of this compound, is subject to specific regulatory mechanisms. These include the requirement for co-substrates and the phenomenon of enzyme inactivation by the very products of the reaction they catalyze.
Role of Alpha-Keto Acid Co-substrates in Lyase Reactions
Several pyridoxal 5'-phosphate (PLP)-containing enzymes, including glutamine transaminase K and mitochondrial aspartate aminotransferase, exhibit cysteine S-conjugate β-lyase activity. nih.gov For these enzymes, which are also aminotransferases, the presence of an α-keto acid co-substrate is essential for efficient β-elimination. nih.gov
The catalytic cycle of these β-lyases can be diverted by a competing half-transamination reaction. This reaction converts the active PLP form of the enzyme into the pyridoxamine (B1203002) 5′-phosphate (PMP) form. nih.gov The PMP form of the enzyme is catalytically inactive for the β-elimination reaction. nih.govnih.gov To regenerate the active PLP form and sustain the β-lyase activity, an α-keto acid must be present to accept the amino group from the PMP-enzyme, completing the transamination cycle. nih.govnih.gov
Studies have shown that α-keto acids, such as α-keto-gamma-methiolbutyrate (KMB), α-ketobutyrate, and phenylpyruvate, enhance the metabolism of cysteine S-conjugates. nih.gov For instance, KMB and phenylpyruvate were found to potentiate the cytotoxicity of this compound in isolated rat renal proximal tubular cells and enhance its inhibitory effect on mitochondrial respiration. nih.gov This potentiation underscores the central role of β-lyase in the bioactivation of nephrotoxic cysteine S-conjugates and the importance of α-keto acid availability. nih.gov
Table 1: Effect of α-Keto Acids on this compound-induced Cellular Changes
| α-Keto Acid Co-substrate | Observed Effect with this compound | Reference |
|---|---|---|
| α-keto-gamma-methiolbutyrate (KMB) | Potentiated cytotoxicity in rat renal cells; enhanced inhibition of mitochondrial respiration. | nih.gov |
Syncatalytic Inactivation of Enzymes by Reaction Products
A significant characteristic of the bioactivation of halogenated cysteine S-conjugates is the syncatalytic inactivation of the metabolizing enzymes. researchgate.net The β-lyase-mediated cleavage of this compound produces pyruvate, ammonia, and a highly reactive sulfur-containing fragment, believed to be 1,2-dichloroethylenethiol. researchgate.netnih.gov This thiol is unstable and can eliminate hydrogen chloride to form chlorothioketene, a potent acylating agent. researchgate.net
This reactive fragment is responsible for the inactivation of the β-lyase itself. nih.gov This process, where the enzyme is inactivated by a product of its own catalytic activity, is termed syncatalytic inactivation or suicide inactivation. Research has demonstrated that this compound inactivates several key PLP-containing enzymes, including purified cytosolic aspartate aminotransferase and alanine (B10760859) aminotransferase. nih.gov Furthermore, this inactivation has been observed in both cytosolic and mitochondrial fractions of rat brain and kidney tissues. nih.gov The close proximity of mitochondrial β-lyases to enzymes involved in energy metabolism can lead to the "channeling" of these toxic reactive intermediates, resulting in the inactivation of crucial mitochondrial enzyme complexes. researchgate.net This inactivation of key enzymes is a critical mechanism contributing to the cellular toxicity of this compound. nih.gov
Table 2: Enzymes Inactivated by (E)-S-(1,2-Dichloroethenyl)-L-cysteine Metabolites
| Enzyme | Cellular Location | Reference |
|---|---|---|
| Aspartate Aminotransferase | Cytosolic, Mitochondrial | nih.gov |
| Alanine Aminotransferase | Cytosolic | nih.gov |
Cellular and Molecular Mechanisms of Action of E S 1,2 Dichloroethenyl L Cysteine
Mechanisms of Bioactivation Products at the Molecular Level
The bioactivation of DCVC, primarily through the enzymes cysteine conjugate β-lyase and cysteine conjugate S-oxidase, produces highly reactive electrophiles. These intermediates are central to the compound's toxicity, initiating damage through direct interaction with cellular macromolecules and disrupting normal cellular processes.
A primary mechanism of this compound toxicity involves the covalent binding of its reactive metabolites to cellular macromolecules. Studies utilizing radiolabeled [³⁵S]this compound have demonstrated that it is rapidly metabolized into a form that binds covalently to cellular components. The extent of this binding is significantly greater for this compound compared to its less toxic metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), highlighting the importance of the free amino group for bioactivation and subsequent covalent adduction. This covalent modification of proteins and other macromolecules can lead to enzyme inactivation, disruption of cellular architecture, and initiation of stress response pathways. nih.gov
Table 1: Comparative Covalent Binding of this compound and NA-DCVC
| Compound | Relative Covalent Binding to Cellular Macromolecules |
| [³⁵S]this compound | High |
| N-acetyl-[³⁵S]this compound | Substantially Lower |
This table illustrates the differential capacity of this compound and its N-acetylated metabolite to covalently bind to cellular macromolecules, based on research findings. nih.gov
The toxic effects of this compound are not confined to the initial site of bioactivation. Evidence suggests a "toxicant channeling" mechanism, where reactive intermediates are translocated between cellular compartments, extending their sphere of influence. For instance, this compound can be bioactivated outside of the circulatory system, with its reactive metabolites, such as S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), subsequently entering erythrocytes. nih.gov Inside these cells, the reactive species can then interact with molecules like globin. This movement of toxicants from the site of their generation to other cellular locations is a critical aspect of their mechanism of action, allowing for damage to a wider range of cellular targets. nih.gov
The interaction of this compound's reactive metabolites with proteins is exemplified by the formation of adducts with hemoglobin. Both S-oxidase and β-lyase bioactivation pathways lead to the generation of intermediates that react with globin chains. nih.gov This results in the formation of both monoadducts, where a single reactive molecule binds to the protein, and cross-links, where the reactive intermediate bridges two points on the protein or connects different protein chains. nih.govnih.gov Mass spectrometry analyses have identified specific cysteine residues on the β-chains of globin, such as Cys93 and Cys125, as targets for these adducts. nih.gov The formation of these globin adducts serves as a biomarker of exposure and bioactivation of this compound. nih.gov
Table 2: Globin Adducts Formed from this compound Bioactivation
| Bioactivation Pathway | Reactive Intermediates | Type of Globin Adduct |
| Cysteine conjugate S-oxidase | S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) | Monoadducts and Cross-links |
| Cysteine conjugate β-lyase | Chlorothioketene, 2-chlorothionoacetyl chloride | Monoadducts and Cross-links |
This table summarizes the types of globin adducts formed from the different bioactivation pathways of this compound as identified in research studies. nih.gov
Mitochondrial Dynamics and Bioenergetics Disruption
Mitochondria are a primary target of this compound toxicity. The compound and its metabolites induce significant mitochondrial dysfunction, leading to impaired energy metabolism and the initiation of apoptotic cell death pathways.
This compound has been shown to directly inhibit mitochondrial respiration. Specifically, it targets succinate-linked state 3 respiration, which is the phase of active ATP synthesis driven by the oxidation of substrates in the presence of ADP. nih.govresearchgate.net This inhibition curtails the cell's primary energy production capacity. Further studies have observed that exposure to this compound leads to a decrease in mitochondrial-dependent basal, ATP-linked, and maximum oxygen consumption rates, confirming a profound disruption of the electron transport chain and oxidative phosphorylation. nih.gov
A critical aspect of this compound-induced mitochondrial dysfunction is the impairment of the organelle's ability to sequester and retain calcium ions (Ca²⁺). nih.gov Under normal conditions, mitochondria play a key role in buffering cytosolic Ca²⁺ levels. However, exposure to this compound leads to a state where mitochondria are unable to hold onto accumulated calcium, resulting in its release into the cytosol. nih.gov This this compound-induced mitochondrial Ca²⁺ efflux is preceded by the oxidation of mitochondrial pyridine (B92270) nucleotides. nih.gov The subsequent elevation in cytosolic Ca²⁺ can activate a cascade of detrimental events, including the activation of Ca²⁺-dependent endonucleases that lead to DNA fragmentation and the initiation of apoptosis. nih.gov
Table 3: Effects of this compound on Mitochondrial Function
| Mitochondrial Parameter | Effect of this compound Exposure | Reference |
| State 3 Respiration | Inhibition | nih.gov |
| Oxygen Consumption Rates | Decrease | nih.gov |
| Calcium Retention Capacity | Impairment, leading to Ca²⁺ release | nih.govnih.gov |
| Membrane Potential | Decrease/Dissipation | nih.govnih.gov |
This table outlines the key disruptive effects of (E)-S-(1,2-Dichloroethenyl)-L-cysteine on critical mitochondrial functions as reported in scientific literature.
Disruption of Mitochondrial Membrane Potential
Exposure to this compound leads to a time- and concentration-dependent disruption of the mitochondrial membrane potential (ΔΨm). In cultured porcine proximal tubular LLC-PK1 cells, a decrease in the mitochondrial membrane potential is observed beginning at 4 hours of exposure to this compound. nih.govutmb.edu This dissipation of the membrane potential is a critical event, indicating a loss of the electrochemical gradient necessary for ATP synthesis.
Studies in human trophoblast cells (HTR-8/SVneo) have further detailed this effect. Using the fluorochrome tetramethylrhodamine (B1193902) ethyl ester (TMRE), researchers have graphically demonstrated the progressive loss of mitochondrial membrane potential over a 12-hour period with varying concentrations of this compound. nih.gov For instance, a 12-hour exposure to 20 μM this compound results in a significant dissipation of the mitochondrial membrane potential. nih.govnih.gov This depolarization is linked to lipid peroxidation, as co-treatment with the antioxidant (±)-α-tocopherol can attenuate the this compound-stimulated membrane depolarization. nih.govnih.gov
Table 1: Effect of (E)-S-(1,2-Dichloroethenyl)-L-cysteine on Mitochondrial Membrane Potential
| Cell Line | Concentration | Exposure Time | Observed Effect on Mitochondrial Membrane Potential | Reference |
|---|---|---|---|---|
| LLC-PK1 | Not Specified | 4 hours | Initial Decrease | nih.govutmb.edu |
| HTR-8/SVneo | 20 μM | 12 hours | Dissipation of membrane potential | nih.govnih.gov |
| HTR-8/SVneo | 5, 10, 20 μM | 3, 6, 9, 12 hours | Progressive decrease observed over time | nih.gov |
Alterations in ATP Concentrations and Citric Acid Cycle Intermediates
The impact of this compound on cellular ATP concentrations appears to be dependent on the specific cell type and experimental conditions. In studies with rat kidney mitochondria, this compound was found to decrease ATP concentrations within a short incubation period of 15-30 minutes. This rapid decline in ATP was accompanied by alterations in the concentrations of several citric acid cycle intermediates.
Conversely, in cultured porcine proximal tubular LLC-PK1 cells, decreases in cellular ATP were not evident until 8 hours or later after this compound exposure. nih.govutmb.edu Furthermore, in human placental HTR-8/SVneo cells, no significant changes in ATP concentrations were observed after 6 or 12 hours of exposure to this compound, even though concentrations of other adenylate nucleotides like ADP and AMP were altered. nih.gov This suggests that in some cell types, compensatory mechanisms may initially maintain ATP levels despite mitochondrial dysfunction. nih.gov
Effects on Specific Mitochondrial Enzyme Activities (e.g., Succinate:Cytochrome c Oxidoreductase, Isocitrate Dehydrogenase)
This compound and its homolog, S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC), have been shown to directly inhibit key enzymes involved in mitochondrial respiration and the citric acid cycle. In rat kidney mitochondria, both compounds inhibit the activities of succinate:cytochrome c oxidoreductase (Complex II-III) and isocitrate dehydrogenase within 15 to 30 minutes of exposure. The inhibition of these crucial enzymes disrupts the electron transport chain and the Krebs cycle, leading to impaired energy metabolism.
Induction of Oxidative Stress Pathways
Lipid Peroxidation and Membrane Damage
This compound treatment has been demonstrated to increase lipid peroxidation in a concentration-dependent manner. nih.gov This process involves the oxidative degradation of lipids, leading to cell membrane damage. The increased lipid peroxidation is a key mechanism in this compound-induced apoptosis in extravillous trophoblasts. nih.gov The link between lipid peroxidation and mitochondrial damage is further supported by the finding that the antioxidant (±)-α-tocopherol can lessen the this compound-stimulated mitochondrial membrane depolarization. nih.govnih.gov
Table 2: (E)-S-(1,2-Dichloroethenyl)-L-cysteine and Lipid Peroxidation
| Cell Line | Concentration Range | Outcome | Reference |
|---|---|---|---|
| HTR-8/SVneo | 10-100 μM | Concentration-dependent increase in lipid peroxidation | nih.gov |
| HTR-8/SVneo | 20 μM | Mitochondrial membrane depolarization attenuated by an antioxidant | nih.govnih.gov |
Glutathione (B108866) Oxidation and Depletion within Cells
This compound exposure leads to the oxidation of glutathione (GSH) to glutathione disulfide (GSSG). This conversion signifies an increase in oxidative stress, as the cell's primary antioxidant is consumed. While one study in isolated rat kidney cells reported that this compound produced only a small decrease in cellular glutathione concentrations and no change in glutathione disulfide levels, another study focusing on rat kidney mitochondria identified the oxidation of glutathione to glutathione disulfide as an early event in this compound-induced toxicity.
Immunomodulatory Effects
(E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound) demonstrates significant immunomodulatory capabilities, primarily through the suppression of inflammatory responses. This activity is characterized by its ability to inhibit the secretion of key signaling molecules and alter gene expression pathways central to inflammation.
Research has shown that this compound can effectively inhibit the release of several pro-inflammatory cytokines that are stimulated by pathogens. nih.govnih.gov In models using human extraplacental membranes exposed to Group B Streptococcus (GBS), this compound was found to completely inhibit the pathogen-stimulated release of Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov For instance, GBS exposure led to a 66-fold increase in IL-1β, a 4.7-fold increase in IL-8, and a 54-fold increase in TNF-α, all of which were completely inhibited by the presence of this compound. nih.gov
Similar effects were observed in macrophage-like THP-1 cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria. nih.govnih.gov Co-treatment with this compound significantly inhibited the LPS-induced secretion of IL-1β and TNF-α. nih.gov This body of evidence underscores the potent ability of this compound to suppress key cytokine mediators in response to bacterial stimuli. nih.gov
| Cytokine | Stimulant | Model System | Effect of this compound |
| IL-1β | Group B Streptococcus (GBS) | Human Extraplacental Membranes | Complete Inhibition nih.gov |
| IL-8 | Group B Streptococcus (GBS) | Human Extraplacental Membranes | Complete Inhibition nih.gov |
| TNF-α | Group B Streptococcus (GBS) | Human Extraplacental Membranes | Complete Inhibition nih.gov |
| IL-1β | Lipopolysaccharide (LPS) | Macrophage-like THP-1 cells | Significant Inhibition nih.gov |
| TNF-α | Lipopolysaccharide (LPS) | Macrophage-like THP-1 cells | Significant Inhibition nih.gov |
The immunomodulatory effects of this compound extend to the transcriptomic level, particularly within macrophages, which are critical cells in the innate immune response. nih.govbiorxiv.org Studies utilizing RNA sequencing on macrophage-like cells co-treated with LPS and this compound revealed significant alterations in gene expression compared to cells treated with LPS alone. nih.govnih.gov
This transcriptomic analysis identified 1,399 differentially expressed genes. nih.govnih.gov Notably, the gene for TNF was significantly downregulated. nih.govresearchgate.net Pathway analysis showed that this compound treatment led to the downregulation of major pathways associated with the inflammatory response. nih.govresearchgate.net These findings indicate that this compound suppresses inflammatory responses in macrophages by fundamentally altering the genetic programs that govern these processes. nih.govbiorxiv.org
| Pathway Category | Specific Downregulated Pathways | Model System |
| Inflammatory Response | Acute inflammatory response | Macrophage-like THP-1 cells nih.govnih.gov |
| Immune Response Mediation | Production of molecular mediator of immune response | Macrophage-like THP-1 cells nih.govnih.gov |
| Cellular Processes | Phagocytosis | Macrophage-like THP-1 cells nih.govnih.gov |
Cellular Repair and Adaptive Responses
Beyond its immunomodulatory role, (E)-S-(1,2-Dichloroethenyl)-L-cysteine is involved in cellular processes related to tissue damage and subsequent repair, particularly in renal contexts.
This compound has been identified as a model nephrotoxicant that can cause acute tubular necrosis. nih.govnih.gov However, studies have revealed a paradoxical role for this compound in priming the kidney for repair. When a low, non-lethal dose of this compound is administered prior to a high, typically lethal dose, it can induce robust protection. nih.govpsu.edu This protective effect is attributed to the stimulation of renal tubular repair mechanisms. nih.govpsu.edu The initial low-dose exposure appears to trigger an adaptive response that enhances the kidney's capacity for tissue repair, allowing it to withstand a subsequent, more severe injury. nih.gov This phenomenon suggests that the stimulation of these endogenous repair pathways is a critical factor for survival in the context of this compound-induced nephrotoxicity. nih.govnih.gov
The stimulation of renal tissue repair is mechanistically linked to an increase in cellular proliferation. nih.govpsu.edu The protective effect conferred by a priming dose of this compound is associated with an augmented and sustained wave of cell division. nih.govpsu.edu This increase in proliferation has been documented using techniques such as ³H-thymidine pulse labeling and immunocytochemistry for proliferating cell nuclear antigen (PCNA), both of which measure DNA synthesis and cell division. nih.govpsu.edu This augmented cell division is crucial for replacing damaged tubular cells and restoring kidney structure and function. The findings suggest that the enhanced regenerative capacity, driven by increased cell division, underlies the protective phenomenon observed, allowing for survival despite extensive initial renal injury. nih.gov
Advanced Research Methodologies and Models for Studying E S 1,2 Dichloroethenyl L Cysteine
In Vitro Cellular and Tissue Culture Models
In vitro models are fundamental in dissecting the cellular and molecular responses to DCVC exposure. These systems range from primary cells that closely mimic in vivo physiology to immortalized cell lines that offer reproducibility and are amenable to genetic manipulation.
Primary cultures of human renal proximal tubular cells (HRPTCs) serve as a crucial model for investigating the nephrotoxic effects of this compound. Studies using these cells have explored the time- and concentration-dependent cytotoxicity of this compound. When exposed to sub-cytotoxic concentrations of this compound for 10 days, HRPTCs exhibit alterations in gene expression. Transcript profiling has revealed changes in genes associated with cellular stress, apoptosis, cell proliferation, and repair. nih.gov
Table 1: Gene Expression Changes in HRPTCs Exposed to (E)-S-(1,2-Dichloroethenyl)-L-cysteine for 10 Days
| Concentration | Fold Change | Gene Affected | Associated Function |
|---|---|---|---|
| 0.1 µM | >2 | Adenosine kinase | Energy metabolism |
| 0.1 µM | >2 | Zinc finger protein X-linked | Transcription regulation |
| 0.1 µM | >2 | Enzyme with lyase activity | Metabolism |
| 1 µM | <2 | N-acetyltransferase 8 | Xenobiotic metabolism |
| 1 µM | <2 | Complement factor H | Immune response |
Data sourced from a study on gene expression in human renal proximal tubule cells. nih.gov
The human monocytic cell line, THP-1, differentiated into macrophage-like cells, is a valuable model for studying the immunomodulatory effects of this compound. Research has demonstrated that this compound can inhibit inflammatory responses stimulated by lipopolysaccharide (LPS) in these cells. nih.govbiorxiv.orgnih.gov Co-treatment with this compound significantly suppresses the LPS-induced secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Transcriptomic analysis of THP-1 cells co-treated with this compound and LPS revealed a significant number of differentially expressed genes, with major pathways related to the acute inflammatory response and phagocytosis being downregulated. nih.govresearchgate.net
Table 2: Effect of (E)-S-(1,2-Dichloroethenyl)-L-cysteine on LPS-Induced Cytokine Secretion in THP-1 Macrophage-like Cells
| Treatment | IL-1β Release | IL-6 Release | TNF-α Release |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| LPS only | Increased (p<0.001) | Increased (p<0.001) | Increased (p<0.001) |
| LPS + this compound (1, 5, 10 µM) | Inhibited (p<0.001) | Inhibited (p<0.001) | Inhibited (p<0.001) |
Data from studies on this compound's anti-inflammatory effects. nih.govnih.gov
Ex vivo cultures of human extraplacental membranes are utilized to understand the impact of this compound on the maternal-fetal interface. These tissue cultures provide a model that retains the complex cellular interactions of the native tissue. Studies have shown that this compound can potently inhibit the release of cytokines stimulated by pathogens or their components, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), from these membranes. nih.govnih.gov This suggests a potential for this compound to modify the innate immune response at this critical barrier during pregnancy. nih.gov
The HTR-8/SVneo cell line, derived from human first-trimester extravillous trophoblasts, is extensively used to model the effects of this compound on placental development and function. nih.govnih.gov Research using this cell line has demonstrated that this compound can induce apoptosis in a time- and concentration-dependent manner, activating both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, this compound exposure leads to increased lipid peroxidation and mitochondrial dysfunction in HTR-8/SVneo cells. nih.govnih.govexlibrisgroup.com Studies have also investigated the impact of this compound on cellular energy metabolism, revealing perturbations in glucose metabolism and a compensatory utilization of other macronutrients to maintain cellular ATP levels. nih.govresearchgate.net
Table 3: Summary of (E)-S-(1,2-Dichloroethenyl)-L-cysteine Effects on HTR-8/SVneo Cells
| Endpoint Measured | Observation |
|---|---|
| Apoptosis | Increased in a time- and concentration-dependent manner nih.gov |
| Caspase Activity | Stimulation of caspases 3, 7, 8, and 9 nih.gov |
| Lipid Peroxidation | Increased in a concentration-dependent manner nih.gov |
| Mitochondrial Function | Decreased mitochondrial membrane potential; altered oxygen consumption nih.govexlibrisgroup.com |
| Cytokine Release | Increased expression and release of Interleukin-6 (IL-6) nih.gov |
The NRK-52E cell line, derived from normal rat kidney proximal tubular epithelial cells, is a widely used model in nephrotoxicity studies. cytion.comcellosaurus.org In the context of this compound research, these cells have been instrumental in investigating mechanisms of cellular injury and protection. nih.gov For instance, studies have shown that overexpression of a mitochondrial glutathione (B108866) transporter in NRK-52E cells can protect them from this compound-induced apoptosis. nih.govresearchgate.net This highlights the role of mitochondrial glutathione in mitigating the toxic effects of the compound.
Biochemical and Enzymatic Assays
A range of biochemical and enzymatic assays are employed to quantify the molecular effects of (E)-S-(1,2-dichloroethenyl)-L-cysteine in the cellular models described above. These assays provide quantitative data on specific cellular processes.
Apoptosis and Cell Viability Assays: Flow cytometry is used to quantify apoptotic cells. nih.gov Luminescence-based assays are employed to measure the activity of specific caspases (e.g., caspase-3, -7, -8, and -9) involved in the apoptotic cascade. nih.gov Lactate (B86563) dehydrogenase (LDH) release assays are used to assess cytotoxicity. nih.gov
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is utilized to measure changes in the mRNA expression levels of specific genes, such as those related to apoptosis and inflammation (e.g., Interleukin-6). nih.govnih.gov
Oxidative Stress and Lipid Peroxidation Assays: The extent of lipid peroxidation is often quantified by measuring the levels of malondialdehyde (MDA), a byproduct of this process. nih.gov The generation of reactive oxygen species (ROS) can be measured using fluorescent probes like carboxydichlorofluorescein. nih.gov
Mitochondrial Function Assays: Mitochondrial membrane potential is assessed using fluorescent dyes such as TMRE. exlibrisgroup.com Cell-based oxygen consumption and extracellular acidification assays are used to evaluate key parameters of mitochondrial respiration and function. exlibrisgroup.com The reduction of the tetrazolium dye MTT is used as an indicator of mitochondrial metabolic activity. nih.gov
Metabolomic Analysis: Targeted metabolomics platforms are used to identify and quantify changes in cellular energy status and the concentrations of metabolites in key pathways, such as glycolysis and the tricarboxylic acid cycle, following this compound exposure. nih.govresearchgate.net
Enzymatic Assays: The activity of specific enzymes, such as cysteine conjugate beta-lyase, can be assessed to understand the metabolic activation of this compound. nih.gov The use of inhibitors like aminooxyacetic acid in conjunction with these assays helps to elucidate the role of specific enzymes in this compound-induced effects. nih.govnih.gov
Spectrophotometric Measurement of Pyruvate (B1213749) for Beta-Lyase Activity
The bioactivation of (E)-S-(1,2-dichloroethenyl)-L-cysteine (this compound) by the enzyme cysteine S-conjugate β-lyase is a critical step in its mechanism of toxicity. This enzymatic reaction cleaves the C-S bond of this compound, resulting in the formation of pyruvate, ammonia (B1221849), and a reactive thiol. The measurement of pyruvate production, therefore, serves as a reliable index of β-lyase activity.
A common and well-established method for quantifying pyruvate is through a spectrophotometric assay involving its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov In this procedure, the reaction is initiated by incubating the enzyme source (such as tissue homogenates, cytosolic fractions, or mitochondrial extracts) with this compound at 37°C. nih.gov The reaction is then quenched, and the pyruvate formed is converted to its 2,4-dinitrophenylhydrazone derivative by the addition of DNPH reagent. nih.gov This derivative, in an alkaline solution, forms a colored product that can be quantified spectrophotometrically. nih.gov
For more sensitive and specific measurements, a high-performance liquid chromatography (HPLC)-based fluorescence assay has been developed. nih.gov This method involves the derivatization of pyruvic acid with o-phenylenediamine (B120857) (OPD), which results in a fluorescent product. nih.gov The derivative is then separated by isocratic HPLC and detected using a fluorescence detector. nih.gov This technique offers a significantly lower detection limit for pyruvic acid, making it suitable for measuring the activity of β-lyase with both potent and weak substrates. nih.gov The equimolar formation of pyruvic acid and the corresponding thiol has been demonstrated, confirming that pyruvate measurement accurately reflects the β-elimination activity of the enzyme. nih.gov
Table 1: Comparison of Methods for Measuring Beta-Lyase Activity
| Feature | Spectrophotometric Assay with DNPH | HPLC-Fluorescence Assay with OPD |
|---|---|---|
| Principle | Colorimetric detection of pyruvate-DNPH derivative. nih.gov | Fluorometric detection of pyruvate-OPD derivative. nih.gov |
| Detection Method | Spectrophotometry. nih.gov | HPLC with fluorescence detection. nih.gov |
| Sensitivity | Standard sensitivity. nih.gov | Very high sensitivity (detection limit of 7.5 pmol of pyruvic acid). nih.gov |
| Specificity | Good. | High. nih.gov |
| Application | Suitable for routine assays. | Ideal for measuring low enzyme activity or using poor substrates. nih.gov |
Lactate Dehydrogenase Release Assays for Cell Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells. cellsignal.com Damage to the plasma membrane results in the release of LDH into the cell culture medium. cellsignal.com Consequently, measuring the amount of LDH in the supernatant is a widely used and reliable method for quantifying cytotoxicity. cellsignal.com
In the context of this compound research, LDH release assays are frequently employed to assess the compound's cytotoxic effects on various cell types. Studies have demonstrated that exposure of primary cultures of rat renal proximal and distal tubular cells to this compound leads to a significant, concentration- and time-dependent increase in LDH release, indicating a loss of cell membrane integrity. nih.gov Similarly, in freshly isolated human proximal tubular cells, this compound has been shown to cause time- and concentration-dependent increases in LDH release. nih.gov
The assay itself is typically a colorimetric method. The LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. elabscience.com The newly formed NADH is then used to reduce a tetrazolium salt (like INT or WST-8) into a colored formazan (B1609692) product. cellsignal.comelabscience.com The amount of formazan produced is directly proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). cellsignal.com
Table 2: this compound-Induced LDH Release in Renal Cells
| Cell Type | This compound Concentration | Exposure Time | Observation | Reference |
|---|---|---|---|---|
| Rat Renal Proximal and Distal Tubular Cells | 0.1 - 1 mM | 24 hours | Significant increases in LDH release. | nih.gov |
| Human Proximal Tubular Cells | Various concentrations | Time-dependent | Concentration- and time-dependent increases in LDH release. | nih.gov |
Mitochondrial Function Assays (Respiration, Ca2+ retention, Membrane Potential)
Mitochondria are primary targets for the toxic effects of this compound. A suite of assays is used to investigate the specific mechanisms by which this compound impairs mitochondrial function.
Mitochondrial Respiration: Assays measuring cellular oxygen consumption are used to evaluate the impact of this compound on mitochondrial respiration. Studies in human trophoblast cells (HTR-8/SVneo) have shown that exposure to this compound can lead to an initial elevation in oxygen consumption and mitochondrial proton leak, followed by a decrease in basal, ATP-linked, and maximum oxygen consumption rates after prolonged exposure. nih.govnih.gov This indicates a progressive dysfunction in the electron transport chain and oxidative phosphorylation.
Mitochondrial Membrane Potential (ΔΨm): The maintenance of a high mitochondrial membrane potential is crucial for ATP synthesis. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and a key event in the apoptotic cascade. The fluorescent dye Tetramethylrhodamine (B1193902), Ethyl Ester (TMRE) is commonly used to measure ΔΨm. nih.gov In the presence of this compound, a time-dependent dissipation of the mitochondrial membrane potential has been observed in various cell models, including trophoblasts and porcine kidney cells. nih.govutmb.edu This loss of membrane potential often precedes other markers of cell death. utmb.edu
Mitochondrial Calcium (Ca2+) Retention: While the role of mitochondrial Ca2+ dysregulation in this compound toxicity is an area of investigation, studies have explored the protective effects of inhibitors of the mitochondrial Ca2+ uniporter. In a study on this compound-induced cataractogenesis, the mitochondrial Ca2+ uniporter inhibitor ruthenium red provided partial protection, suggesting that alterations in mitochondrial Ca2+ homeostasis may play a role in the observed toxicity in that specific model. nih.gov
Table 3: Effects of this compound on Mitochondrial Parameters
| Parameter | Assay/Indicator | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|---|
| Respiration | Oxygen Consumption Rate | HTR-8/SVneo | Initial increase followed by a decrease in basal, ATP-linked, and maximal respiration. nih.govnih.gov | nih.govnih.gov |
| Membrane Potential | TMRE fluorescence | HTR-8/SVneo, LLC-PK1 | Time-dependent decrease in mitochondrial membrane potential. nih.govutmb.edu | nih.govutmb.edu |
| Calcium Homeostasis | Ruthenium Red (inhibitor) | Rat Lens Organ Culture | Partial protection against this compound-induced toxicity, suggesting a role for Ca2+ dysregulation. | nih.gov |
Advanced Analytical Chemistry Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This method is extensively used for the quantification of this compound and its metabolites in various biological matrices, such as serum, plasma, and urine. nih.govnih.gov
The methodology typically involves a sample preparation step, which may include protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix. nih.gov The extract is then injected into an LC system, where this compound and other analytes are separated on a chromatographic column. The separated compounds are then introduced into the mass spectrometer.
In the mass spectrometer, the molecules are ionized, and the precursor ion corresponding to this compound is selected and fragmented. Specific fragment ions (product ions) are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification, even at very low concentrations. researchgate.net The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov
Table 4: LC-MS/MS Parameters for this compound Quantification
| Parameter | Description |
|---|---|
| Sample Preparation | Solid-phase extraction or protein precipitation. nih.gov |
| Chromatography | Reverse-phase or hydrophilic interaction liquid chromatography. nih.gov |
| Ionization Mode | Typically positive electrospray ionization. nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.net |
| Quantification | Use of stable isotope-labeled internal standards for accuracy. nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its metabolites. rsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. uab.edu
ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to obtain structural information about the analytes. rsc.org By inducing fragmentation of the protonated molecule of this compound ([M+H]+), a characteristic fragmentation pattern is produced. nih.gov This fragmentation pattern, or product ion spectrum, serves as a fingerprint for the molecule and is used for its identification and confirmation. The fragmentation of this compound can produce several characteristic product ions, which are crucial for developing specific and sensitive LC-MS/MS methods. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique used in mass spectrometry. In MALDI-MS, the analyte is co-crystallized with a matrix material on a sample plate. sfrbm.org A pulsed laser beam is directed at the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. sfrbm.org
While ESI-MS is more commonly used for quantitative analysis of small molecules like this compound in biological fluids, MALDI-MS is particularly valuable for the analysis of larger biomolecules, such as proteins. nih.gov The reactive thiol produced from the β-lyase-mediated cleavage of this compound can form covalent adducts with cellular proteins. MALDI-MS can be a powerful tool to identify these adducted proteins. mdpi.com By analyzing the mass shift in peptides from a protein digest, it is possible to pinpoint the specific proteins and even the specific cysteine residues that have been modified by the reactive metabolite of this compound. This information is critical for understanding the molecular mechanisms of this compound-induced toxicity. mdpi.com
SDS-PAGE for Protein Adducts and Cross-links Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. In the context of studying (E)-S-(1,2-dichloroethenyl)-L-cysteine (this compound), SDS-PAGE can be employed to investigate the formation of protein adducts and cross-links. The reactive metabolites of this compound are known to covalently bind to cellular macromolecules, including proteins. This binding can result in an increase in the molecular weight of the target protein or the formation of cross-linked protein complexes.
When analyzed by SDS-PAGE, proteins that have formed adducts with this compound metabolites will migrate slower than their unmodified counterparts, appearing as bands at a higher position on the gel. Similarly, if this compound metabolites induce cross-linking between protein subunits or different protein molecules, new high-molecular-weight bands corresponding to these complexes will be observed. While SDS-PAGE provides a preliminary indication of protein modification, it is often used in conjunction with other techniques, such as Western blotting with specific antibodies or mass spectrometry, to confirm the identity of the modified proteins and the nature of the adduction or cross-linking. For instance, studies on chickpea seed proteins have utilized SDS-PAGE to separate and identify different protein subunits, including legumins and vicilins, which could be potential targets for reactive metabolites. mdpi.com
Application of Isotope-Labeled Compounds (e.g., ¹³C, ¹⁵N, Deuterated) for Metabolic Tracing
The use of stable isotope-labeled compounds is a powerful tool for tracing the metabolic fate of xenobiotics like (E)-S-(1,2-dichloroethenyl)-L-cysteine. By synthesizing this compound with isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can track the molecule through various metabolic pathways within a biological system. iaea.org This methodology is crucial for understanding the bioactivation of this compound and identifying the ultimate reactive species responsible for its toxicity.
Metabolic tracing studies can elucidate the specific enzymes involved in this compound metabolism and the chemical nature of the resulting metabolites. nih.gov For example, isotope-labeled this compound can be administered to in vitro cell cultures or in vivo animal models, and the distribution of the isotope label can be monitored in various cellular fractions and biofluids. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to identify and quantify the labeled metabolites and their adducts with macromolecules like proteins and DNA. monash.edu This approach provides definitive evidence of metabolic pathways and helps to confirm the structures of novel metabolites. monash.edu The synthesis of stable isotope-labeled analogs of cysteine and N-acetylcysteine conjugates of tetrachloroethylene (B127269) has been previously described, providing a methodological basis for similar studies with this compound. iaea.org
Molecular and Omics Approaches
Transcriptomic Profiling and Gene Pathway Analysis
Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-seq), provides a comprehensive overview of the changes in gene expression within a cell or tissue in response to exposure to a compound such as (E)-S-(1,2-dichloroethenyl)-L-cysteine. Studies have shown that this compound can significantly alter the transcriptomic landscape, particularly in immune cells like macrophages. nih.govresearchgate.netbiorxiv.org
In one study, RNA-seq analysis of macrophage-like THP-1 cells co-treated with this compound and lipopolysaccharide (LPS) revealed 1,399 differentially expressed genes compared to cells treated with LPS alone. nih.gov Notably, pathways related to the "acute inflammatory response," "production of molecular mediator of immune response," and "phagocytosis" were significantly downregulated. nih.gov For example, the expression of tumor necrosis factor (TNF), a key inflammatory cytokine, was markedly decreased in the presence of this compound. nih.gov These findings demonstrate that this compound can suppress inflammatory responses at the transcriptional level. nih.gov Further analysis can identify key transcription factors, such as NF-kB and the Vitamin D receptor (VDR), that are modulated by this compound treatment. nih.gov
Table 1: Selected Gene Pathways Downregulated by (E)-S-(1,2-dichloroethenyl)-L-cysteine in LPS-Stimulated Macrophages
| Pathway | Description |
| Acute Inflammatory Response | A fundamental defense mechanism against harmful stimuli, involving the activation of immune cells and the release of inflammatory mediators. |
| Production of Molecular Mediator of Immune Response | Encompasses the synthesis of molecules like cytokines and chemokines that regulate immune cell function and communication. |
| Phagocytosis | The process by which cells engulf and digest foreign particles, cellular debris, and pathogens. |
Data sourced from Harris et al. (2022). nih.gov
Global Proteomics Analysis and Identification of Differentially Expressed Proteins
Global proteomics analysis, typically using mass spectrometry-based approaches, allows for the large-scale identification and quantification of proteins in a biological sample. This methodology is instrumental in understanding the molecular mechanisms of this compound-induced toxicity by revealing changes in the proteome.
A study investigating this compound-induced acute renal failure in mice identified 18 proteins that were significantly altered in their expression levels. nih.gov These proteins were involved in various cellular processes, including energy metabolism. nih.gov For instance, proteins involved in cellular energetics were found to be downregulated in all treatment groups, indicating a compromise in cellular energy. nih.gov However, in a model of autoprotection, where a low dose of this compound protected against a subsequent lethal dose, the levels of these proteins recovered. nih.gov Two proteins, glucose-regulated protein 75 and proteasome alpha-subunit type 1, were found to be substantially higher in the proximal convoluted tubular epithelial cells of protected animals. nih.gov This suggests a role for these proteins in the protective mechanism against this compound-induced renal injury. Proteomic studies can also identify proteins with altered post-translational modifications, such as changes in thiol reactivity on cysteine residues, which can be indicative of covalent binding by reactive metabolites. researchgate.net
Table 2: Examples of Differentially Expressed Proteins in Response to (E)-S-(1,2-dichloroethenyl)-L-cysteine
| Protein | Function | Observed Change |
| Glucose-regulated protein 75 | Chaperone protein involved in protein folding and stress response. | Higher in protected models. nih.gov |
| Proteasome alpha-subunit type 1 | Component of the proteasome, responsible for protein degradation. | Higher in protected models. nih.gov |
| Proteins in Energetics | Involved in cellular energy production (e.g., ATP synthesis). | Downregulated. nih.gov |
Data sourced from Vaidya et al. (2007). nih.gov
Molecular Docking Simulations for Enzyme-Substrate Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbg.ac.rs In the study of (E)-S-(1,2-dichloroethenyl)-L-cysteine, molecular docking simulations can be a valuable tool for predicting its interaction with various enzymes involved in its metabolism and detoxification.
By creating three-dimensional models of this compound and potential target enzymes (e.g., cysteine conjugate β-lyase, flavin-containing monooxygenases), researchers can simulate their binding interactions. nih.gov These simulations can predict the binding affinity and the specific amino acid residues within the enzyme's active site that are crucial for substrate recognition and catalysis. orientjchem.org This information can help to identify the key enzymes responsible for the bioactivation of this compound to its toxic metabolites. Molecular dynamics simulations can further be employed to assess the conformational stability and fluctuations of the enzyme-ligand complexes over time. nih.gov While specific docking studies for this compound are not extensively reported, the methodology is widely applied in toxicology to understand the initial steps of xenobiotic metabolism and to predict potential protein targets. nih.gov
Flow Cytometry for Cell Cycle Progression and Apoptosis Assessment
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. nih.govescca.euresearchgate.net It is widely used to assess cell cycle progression and to quantify apoptosis (programmed cell death).
In the context of (E)-S-(1,2-dichloroethenyl)-L-cysteine research, flow cytometry has been instrumental in demonstrating its pro-apoptotic effects. A study using a human extravillous trophoblast cell line (HTR-8/SVneo) showed that this compound significantly increased apoptosis in a time- and concentration-dependent manner. nih.gov By using fluorescent markers such as Annexin V and propidium (B1200493) iodide, researchers were able to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov The results indicated that this compound stimulates both the intrinsic and extrinsic apoptotic signaling pathways. nih.gov Flow cytometry can also be used to analyze the cell cycle distribution, determining the percentage of cells in the G0/G1, S, and G2/M phases, to see if the compound induces cell cycle arrest. researchgate.net
Table 3: Flow Cytometry Analysis of Apoptosis in HTR-8/SVneo Cells Treated with (E)-S-(1,2-dichloroethenyl)-L-cysteine for 24 hours
| This compound Concentration (µM) | Total Apoptosis (%) (Mean ± SEM) |
| 0 (Control) | 5.2 ± 0.4 |
| 10 | 8.1 ± 0.7 |
| 20 | 12.5 ± 1.1 |
| 50 | 20.3 ± 1.8 |
| 100 | 35.6 ± 2.5 |
Data represents a graphical interpretation from Loch-Caruso et al. (2018). nih.gov
In Vivo Animal Models for Metabolic and Mechanistic Studies
In vivo animal models are indispensable for elucidating the complex metabolic pathways and toxicological mechanisms of xenobiotics like (E)-S-(1,2-Dichloroethenyl)-L-cysteine (this compound). Rodent and rabbit models, in particular, have been extensively used to investigate the bioactivation, organ-specific toxicity, and cellular responses following exposure to this compound.
Rodent Models (e.g., Rats, Mice) in Metabolic Tracing and Enzyme Activity Research
Rodent models, primarily rats and mice, have been fundamental in defining the metabolic fate of this compound and identifying the key enzymes responsible for its bioactivation. These studies have established that the toxicity of this compound is not caused by the compound itself but by its metabolic products.
The critical step in this compound's mechanism of toxicity is its bioactivation by cysteine S-conjugate β-lyases (β-lyases). researchgate.net Research in rats has identified β-lyase activity in both the cytosolic and mitochondrial fractions of the kidney cortex. nih.govnih.gov Further investigation revealed that the mitochondrial β-lyase is localized in the outer membrane, a strategic location that correlates with the observed mitochondrial toxicity. nih.gov Inhibition of this enzyme was shown to prevent the toxic effects of this compound on rat kidney mitochondria, confirming its central role in the bioactivation process. nih.gov The metabolism of this compound by these enzymes leads to the formation of reactive thioacylating intermediates that are thought to contribute to the compound's cytotoxic effects. researchgate.net
Metabolic studies in rats have also identified key metabolites. For instance, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine has been found as a urinary metabolite of trichloroethylene (B50587), the parent compound from which this compound is derived. Studies using primary cultures of rat renal cells have demonstrated the cytotoxicity of this compound. researchgate.net
Mice have also been employed as a model for this compound toxicity, where the compound is known to cause acute tubular necrosis. nih.gov Research has highlighted significant metabolic differences between mice and rats, which can influence species-specific toxicity. nih.govnih.gov For example, the activity of enzymes like glutathione-S-epoxide transferase differs between the species, affecting the profile of metabolites produced. nih.govnih.gov
Table 1: Key Research Findings in Rodent Models for this compound Studies
| Animal Model | Study Focus | Key Findings |
|---|---|---|
| Rat | Enzyme Localization & Activity | Cysteine S-conjugate β-lyase activity was identified in both cytosolic and mitochondrial fractions of the kidney cortex. nih.govnih.gov The mitochondrial enzyme is located on the outer membrane. nih.gov |
| Rat | Mechanism of Toxicity | Bioactivation by β-lyase is required for this compound-induced mitochondrial toxicity. nih.gov Inhibition of β-lyase protects mitochondria from this compound. nih.gov |
| Rat | Metabolism | Metabolism of this compound by liver mitochondria has been documented. nih.gov |
| Mouse | Organ Toxicity | This compound induces acute renal tubular necrosis. nih.gov |
| Mouse vs. Rat | Comparative Metabolism | Significant differences exist in the metabolism of parent vinyl compounds between mice and rats, impacting metabolite formation and potential toxicity. nih.govnih.gov |
Rabbit Models for Specific Organ System Responses
Rabbit models, particularly the New Zealand White rabbit, have been instrumental in characterizing the specific organ system responses to this compound, with a strong focus on nephrotoxicity. nih.gov These models allow for detailed investigation of physiological, biochemical, and histopathological changes following exposure.
In vivo studies in rabbits have demonstrated that this compound administration leads to rapid and severe kidney dysfunction. nih.govnih.gov Key indicators of this toxicity include a significant increase in total urinary protein excretion (proteinuria), the presence of glucose in the urine (glucosuria), and elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen levels. nih.govnih.gov Proteinuria, in particular, has been identified as a very early and sensitive marker of this compound-induced renal injury, detectable within an hour of administration. nih.gov The proteinuria is characterized by the presence of both low and high molecular weight proteins. nih.gov
Histopathological examinations of kidneys from this compound-treated rabbits reveal specific damage to the proximal tubules. nih.govnih.gov At lower exposures, the damage may be confined to the brush border membranes in the pars recta (S3 segment) of the proximal tubule. nih.govnih.gov Higher exposures result in a more extensive necrotic lesion that encompasses all regions of the proximal tubule. nih.gov Electron microscopy has confirmed these findings, showing mitochondrial damage and loss of the brush border in proximal tubule cells. nih.gov
To better understand the sequence of toxic events at the cellular level, researchers have utilized an in vitro model of rabbit renal cortical slices. nih.gov These studies show that this compound is rapidly taken up by the proximal tubule cells, where a significant portion becomes covalently bound to cellular components. nih.gov This is followed by measurable biochemical alterations, including changes in cellular ATP content, reduced oxygen consumption, and leakage of brush border enzymes, which precede cell death. nih.gov
Table 2: Summary of Organ System Responses to this compound in Rabbit Models
| Parameter/Assay | Organ System | Key Observations and Findings |
|---|---|---|
| Biochemical Markers (Serum/Urine) | Renal | Marked proteinuria (45-50 fold increase) and glucosuria observed 24 hours post-administration. nih.gov Serum creatinine levels increased approximately 2-fold. nih.gov Proteinuria is a rapid and sensitive marker, appearing 0.5-1 hour after administration. nih.gov |
| Enzyme Levels | Renal | Urinary N-acetyl-beta-D-glucosaminidase (NAG) concentration increased 10-15 fold. nih.gov Leakage of brush border enzymes (gamma-glutamyl transpeptidase, alkaline phosphatase) from renal slices observed as early as 4 hours. nih.gov |
| Histopathology (Light Microscopy) | Renal | Damage is specific to the proximal tubules. nih.govnih.gov Initial lesions appear in the S3 segment (pars recta), progressing to necrosis of all proximal tubule segments at higher exposures. nih.govnih.gov |
| Histopathology (Electron Microscopy) | Renal | Demonstrated mitochondrial damage and loss of cellular brush borders in proximal tubule cells. nih.gov |
| Cellular Function (In Vitro Slices) | Renal | Rapid, time- and concentration-dependent uptake of this compound into renal cortical slices. nih.gov Alterations in ATP content and oxygen consumption occur between 4 and 8 hours. nih.gov |
Structure Activity Relationship Sar Studies of E S 1,2 Dichloroethenyl L Cysteine
General Principles of SAR in Xenobiotic Bioactivation
The bioactivation of xenobiotics is a process where metabolic pathways convert foreign compounds into chemically reactive metabolites. nih.gov For many halogenated alkenes, a key bioactivation route is the mercapturic acid pathway. nih.gov This pathway involves conjugation with glutathione (B108866), followed by enzymatic processing to the corresponding cysteine S-conjugate. nih.gov
The structure-activity relationship (SAR) in this context hinges on the conversion of these cysteine S-conjugates by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govnih.gov These enzymes catalyze a β-elimination reaction, cleaving the C-S bond and releasing pyruvate (B1213749), ammonia (B1221849), and a reactive thiol-containing fragment. nih.govresearchgate.net The toxicity of the parent xenobiotic is often directly linked to the reactivity of this thiol metabolite. nih.gov If the eliminated fragment is stable, it can be further metabolized for safe excretion; however, if it is highly reactive, it can lead to cellular damage by binding to macromolecules. nih.govnih.gov The susceptibility of a cysteine S-conjugate to β-lyase-mediated bioactivation is a critical determinant of its toxic potential.
Stereochemical Aspects, specifically (E)-Isomer Characteristics and Impact on Activity
Stereochemistry plays a pivotal role in the biological activity of S-(1,2-Dichloroethenyl)-L-cysteine (DCVC). The compound exists as two geometric isomers: (E) (or trans) and (Z) (or cis). Research has demonstrated significant differences in the biological effects of these isomers.
Studies using renal tubular epithelial cells have shown that the (E)-isomer, also referred to as 1,2-trans-DCVC, is considerably more potent in inducing cellular stress responses compared to the (Z)-isomer (1,2-cis-DCVC). While both isomers can trigger Nrf2-mediated antioxidant responses at low concentrations, the (E)-isomer elicits ATF4-mediated integrated stress and p53-mediated responses at much lower concentrations than the (Z)-isomer. nih.gov Specifically, these stress responses were observed starting from 30 µM for the (E)-isomer, whereas the (Z)-isomer required concentrations of 125 µM to induce similar effects. nih.gov Furthermore, the (E)-isomer exhibits significant effects on cell viability and mitochondrial respiration, which are minimal with the (Z)-isomer. nih.gov This highlights that the spatial arrangement of the chlorine atoms across the double bond profoundly influences the molecule's interaction with biological targets and its subsequent toxicological profile.
Influence of Substituent Groups, particularly Electron-Withdrawing Groups, on Beta-Lyase Substrates
The activity of cysteine S-conjugate β-lyases is highly dependent on the chemical nature of the substituent attached to the sulfur atom of the cysteine conjugate. A crucial requirement for a cysteine S-conjugate to be a substrate for β-lyase is the presence of a good leaving group at the β-position, which is facilitated by electron-withdrawing properties of the S-substituent. nih.govnih.gov
The S-(1,2-dichloroethenyl) group in this compound is a potent electron-withdrawing group. This property polarizes the C-S bond, making the β-carbon more susceptible to nucleophilic attack and facilitating the β-elimination reaction catalyzed by the enzyme. nih.gov This catalytic action is not a normal physiological function of the enzymes that exhibit β-lyase activity (most of which are aminotransferases), but rather a non-physiological side reaction that occurs specifically with substrates possessing strong electron-withdrawing S-substituents. nih.govnih.gov The presence of the halogen atoms (chlorine) is therefore fundamental to the bioactivation of this compound, as it renders the molecule a suitable substrate for β-lyase, leading to the formation of a reactive thiol.
Correlation between Chemical Structure and Biological Responses
The specific chemical structure of (E)-S-(1,2-Dichloroethenyl)-L-cysteine is directly correlated with the biological responses it elicits. The β-lyase-mediated metabolism of this compound produces a highly unstable and reactive intermediate, presumed to be 1,2-dichloroethylenethiol. researchgate.net This intermediate can then lose a molecule of hydrogen chloride to form the exceptionally reactive chlorothioketene. researchgate.net
This highly electrophilic chlorothioketene is capable of reacting with various cellular nucleophiles, leading to the acylation of macromolecules such as proteins and DNA. nih.govresearchgate.net This non-selective acylation is considered a primary mechanism for the observed cytotoxicity. nih.gov Studies have demonstrated that this compound exposure leads to concentration- and time-dependent toxicity, including decreased cell viability, mitochondrial dysfunction, and the induction of apoptosis. nih.govnih.gov The ability of this compound to be processed by β-lyase into a reactive acylating agent is a direct consequence of its chloroalkenyl structure.
| Isomer | Lowest Effective Concentration for Stress Response (p53, ATF4) | Effect on Cell Viability | Effect on Mitochondrial Respiration |
|---|---|---|---|
| (E)-S-(1,2-Dichloroethenyl)-L-cysteine | 30 µM | Significant Decrease | Significant Decrease |
| (Z)-S-(1,2-Dichloroethenyl)-L-cysteine | 125 µM | Minimal Effect | Minimal Effect |
This table summarizes the differential biological responses induced by the (E) and (Z) isomers of this compound in RPTEC/TERT1 cells, based on data from toxicology studies. nih.gov
Comparative Analysis with Analogous Cysteine Conjugates and Derivatives
To understand the unique toxicity of (E)-S-(1,2-Dichloroethenyl)-L-cysteine, it is useful to compare it with other cysteine S-conjugates. The cytotoxicity of these compounds is largely determined by the stability and reactivity of the thiol formed upon β-lyase cleavage.
For instance, S-conjugates that form stable thiols after metabolism, such as S-benzyl-L-cysteine, are not cytotoxic. nih.gov In contrast, S-conjugates like S-(1,2,2-trichlorovinyl)-L-cysteine and S-(1,2,3,4,4-pentachlorobuta-1,3-dienyl)-L-cysteine, which, like this compound, form α-chlorinated enethiols that rearrange into reactive acylating intermediates, are potent cytotoxins. nih.gov Another analogue, S-(2-chloroethyl)-L-cysteine, which acts as a direct alkylating agent without needing β-lyase activation, is also cytotoxic. nih.gov This comparative analysis underscores that the key structural feature responsible for the toxicity of this compound and similar compounds is the ability of the S-substituent to be metabolically converted into a reactive, electrophilic species capable of acylating cellular components.
| Cysteine S-Conjugate | Metabolic Product | Reactivity of Product | Cytotoxicity |
|---|---|---|---|
| S-(1,2-Dichloroethenyl)-L-cysteine | Chlorothioketene | High (Acylating agent) | High |
| S-(1,2,2-Trichlorovinyl)-L-cysteine | Acylating Intermediate | High | High |
| S-Benzyl-L-cysteine | Stable Thiol | Low | Not Cytotoxic |
| S-(2-Chloroethyl)-L-cysteine | N/A (Direct Acting) | High (Alkylating agent) | High |
This table provides a comparative overview of the relationship between the structure, metabolic activation, and cytotoxicity of various cysteine S-conjugates. nih.gov
Future Research Directions
Elucidation of Currently Uncharacterized Enzymatic and Non-Enzymatic Pathways
The primary bioactivation pathway for DCVC is understood to involve cleavage by cysteine S-conjugate β-lyases, leading to the formation of reactive, toxic metabolites. nih.govnih.gov This process is a critical initiating step in this compound-induced toxicity. The bioactivation mechanism results in the formation of unstable intermediates, including enethiols and thioacylating agents, which are thought to contribute significantly to the cytotoxic and mutagenic effects of this compound. nih.gov
However, the full spectrum of metabolic routes for this compound is likely more complex. Research has shown that for regioisomers of this compound, alternative metabolic pathways exist, such as N-glutamylation. This suggests that the metabolism of (E)-S-(1,2-Dichloroethenyl)-L-cysteine may also involve pathways other than the well-characterized β-lyase-dependent route. Future research should therefore focus on identifying and characterizing these potentially novel enzymatic and non-enzymatic pathways. A critical area of investigation would be to explore biotransformation routes that are independent of β-lyase, as this could reveal new mechanisms of toxicity or detoxification. Furthermore, a deeper understanding of the non-enzymatic reactions of the reactive metabolites generated from this compound is necessary to fully comprehend their fate and interaction with cellular macromolecules.
Advanced Mechanistic Studies on Cellular and Subcellular Effects under Physiological Conditions
This compound is known to induce a range of cellular and subcellular toxicities, with mitochondrial dysfunction being a central event. dtu.dknih.gov Studies have demonstrated that this compound can lead to a decrease in mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, ultimately resulting in apoptosis. dtu.dk This mitochondrial-mediated apoptotic pathway appears to be a key component of this compound-induced cytotoxicity in various cell types, including renal proximal tubular cells. dtu.dknih.gov
While the role of mitochondria in this compound toxicity is established, there is a need for more advanced mechanistic studies to dissect the precise molecular interactions under physiological conditions. Future research should delve deeper into the impact of this compound on mitochondrial dynamics, including fission and fusion, and on the integrity of the mitochondrial genome.
Beyond the mitochondria, the effects of this compound on other organelles are less characterized. The endoplasmic reticulum (ER) is a critical site for protein folding, and disruptions in its function lead to ER stress and the unfolded protein response (UPR). nih.govplos.orgmurdoch.edu.au Given that this compound's reactive metabolites can interact with proteins, it is plausible that they could induce ER stress. Investigations into the activation of the UPR pathways in response to this compound exposure are warranted. Additionally, the potential for this compound or its metabolites to cause direct nuclear damage and elicit a DNA damage response is an area that requires further exploration to provide a more complete picture of its cellular toxicity.
Development of Predictive Computational Models for Bioactivation and Biological Outcomes
The development of predictive computational models offers a high-throughput and cost-effective approach to assess the toxic potential of chemicals. nih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the bioactivation and toxicity of compounds based on their chemical structure. researchgate.netresearchgate.net For this compound and related halogenated alkene cysteine S-conjugates, the development of robust QSAR models could help in predicting their nephrotoxic potential and in understanding the structural features that contribute to their toxicity.
Future efforts in this area should focus on creating sophisticated models that can predict the metabolic fate of this compound, including the formation of reactive intermediates. Such models could incorporate parameters related to the enzymatic activity of cysteine S-conjugate β-lyase and other potential metabolizing enzymes. Furthermore, the application of computational fluid dynamics (CFD) could be explored to model the distribution and concentration of this compound and its metabolites within biological systems, from the cellular to the organ level, providing insights into target organ toxicity. pnnl.govwikipedia.orgub.eduaivc.orgflow3d.com Integrating these predictive models will be crucial for risk assessment and for prioritizing further experimental studies.
Exploration of Therapeutic or Modulatory Interventions Based on Metabolic Understanding
A thorough understanding of the metabolic activation and downstream toxic mechanisms of this compound is essential for the development of effective therapeutic or modulatory interventions. The involvement of oxidative stress in this compound-induced toxicity suggests that antioxidants could play a protective role. Indeed, studies have shown that antioxidants can mitigate some of the detrimental effects of this compound.
Future research should systematically explore a range of cytoprotective agents that can counteract this compound toxicity. nih.govnih.gov A promising avenue of investigation is the role of activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.commdpi.comresearchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com By activating the Nrf2 pathway, it may be possible to enhance the cellular defense mechanisms against the reactive metabolites of this compound and reduce oxidative damage. Identifying potent and specific Nrf2 activators and evaluating their efficacy in models of this compound exposure could lead to novel strategies for preventing or treating the adverse health effects associated with this compound.
| Intervention Strategy | Mechanism of Action | Potential Agents |
| Antioxidant Therapy | Scavenging of reactive oxygen species generated during this compound metabolism. | (±)α-tocopherol, other natural and synthetic antioxidants. |
| Nrf2 Activation | Upregulation of endogenous antioxidant and detoxification enzymes. | Sulforaphane, curcumin, and other phytochemicals. |
| Inhibition of Bioactivation | Blocking the enzymatic conversion of this compound to its reactive metabolites. | Inhibitors of cysteine S-conjugate β-lyase. |
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To achieve a holistic understanding of the biological impact of this compound, it is imperative to move beyond single-endpoint analyses and embrace a systems biology approach. The integration of multiple "omics" datasets, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular perturbations induced by this compound. dtu.dknih.govnih.govcreative-proteomics.comfrontiersin.orgresearchgate.netkcl.ac.ukresearchgate.netaimed-analytics.comnih.gov
Several studies have already employed transcriptomic and metabolomic approaches to investigate the effects of this compound, revealing alterations in gene expression and metabolic pathways. researchgate.netresearchgate.net For instance, metabolomic analyses have shed light on the compensatory changes in macronutrient utilization and energy metabolism in placental cells exposed to this compound. researchgate.net Similarly, transcriptomic studies have identified the downregulation of inflammatory pathways in macrophages.
The next frontier in this research is the true integration of these multi-omics data. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the molecular networks that are disrupted by this compound. dtu.dknih.govcreative-proteomics.comfrontiersin.orgresearchgate.netkcl.ac.ukresearchgate.netaimed-analytics.comnih.gov This integrated approach will be instrumental in identifying key nodes and pathways that are central to this compound's mechanism of toxicity. A systems-level understanding will not only provide a more complete picture of the adverse effects of this compound but will also facilitate the identification of novel biomarkers of exposure and effect, as well as new targets for therapeutic intervention.
| Omics Approach | Key Findings with this compound |
| Transcriptomics | Downregulation of immune and inflammatory response pathways in macrophages. |
| Metabolomics | Perturbations in glucose metabolism and compensatory utilization of lipid and amino acid metabolism in placental cells. researchgate.net |
Q & A
Q. What is the biological activity of DCVC in inflammatory models, and how should experimental concentrations be optimized?
this compound exhibits inhibitory effects on pathogen-stimulated TNF-α release in human extraplacental membranes. In vitro studies show that 5–50 μM this compound significantly suppresses cytokine release induced by lipoteichoic acid (LTA), lipopolysaccharide (LPS), and Group B Streptococcus (GBS) within 4 hours . To optimize concentrations, dose-response curves should be generated using placental explant cultures or cell lines (e.g., trophoblasts) exposed to this compound for 4–24 hours, with TNF-α quantified via ELISA. Include controls for cytotoxicity (e.g., lactate dehydrogenase assays) to rule out nonspecific effects .
Q. What are the recommended storage and solubility protocols for this compound in laboratory settings?
this compound is soluble in DMSO (23 mg/mL, 106.44 mM) and water (1.034 mg/mL, 4.79 mM). For stability, store lyophilized this compound at -20°C. To enhance solubility, warm DMSO solutions to 37°C with vortexing or ultrasonic bath agitation. Avoid repeated freeze-thaw cycles to prevent degradation .
Q. How can this compound synthesis and purity validation be performed?
this compound can be synthesized via nucleophilic substitution between L-cysteine and 1,2-dichloroethene. Purity validation requires reverse-phase HPLC (e.g., Zorbax ODS column) with UV detection at 375 nm. Use a gradient of acetate buffer (pH 3.65) and acetonitrile (94:6 to 96:4) for elution. Confirm identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s dual role in TNF-α inhibition and organ toxicity?
While this compound suppresses TNF-α in placental models , its nephrotoxicity arises from bioactivation via cysteine conjugate β-lyase (CCBL) in renal proximal tubules. This generates reactive thiol intermediates that alkylate cellular proteins, induce mitochondrial dysfunction, and trigger apoptosis. Placental toxicity involves sulfoxidation by flavin-containing monooxygenases (FMOs), producing this compound sulfoxide, which is more reactive and cytotoxic . Researchers should compare tissue-specific metabolism using β-lyase inhibitors (e.g., aminooxyacetic acid) and FMO modulators (e.g., methimazole) to dissect pathways .
Q. How can researchers resolve contradictions in this compound’s pro-inflammatory vs. anti-inflammatory effects across models?
Discrepancies arise from tissue-specific metabolism and experimental design. For example, this compound inhibits TNF-α in placental explants but induces oxidative stress in renal cells. To address this:
- Dose and exposure time : Lower doses (5–50 μM) suppress cytokines, while higher doses (>100 μM) cause cytotoxicity .
- Metabolic profiling : Quantify this compound sulfoxide (via LC-MS/MS) and glutathione conjugates (e.g., S-(1-chloro-2-(S-glutathionyl)vinyl)-L-cysteine) to assess bioactivation .
- Cross-model validation : Compare outcomes in placental vs. renal cell lines under identical conditions .
Q. What advanced analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with electrospray ionization (ESI) in negative mode. Monitor transitions for this compound (m/z 216 → 179) and this compound sulfoxide (m/z 232 → 195) .
- High-performance liquid chromatography (HPLC) : For tissue homogenates, employ a Zorbax ODS column with acetate buffer (pH 3.65)/acetonitrile gradients. Recovery rates are >90% for this compound and its derivatives .
- Globulin adduct analysis : Detect this compound-derived protein adducts via immunoblotting or radiolabeling (e.g., ¹⁴C-DCVC) to assess long-term exposure .
Q. How do in vivo models inform this compound’s toxicokinetics and tissue specificity?
Rodent studies reveal rapid renal uptake and metabolism of this compound. Key steps:
- Dosing : Administer 10–50 mg/kg (intraperitoneal) in mice. Collect plasma, urine, and tissues (kidney, liver) at timed intervals.
- Toxicokinetic parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.
- Tissue binding : Correlate ¹⁴C-DCVC binding levels with histopathological changes (e.g., tubular necrosis) .
Methodological Tables
Q. Table 1. Key Experimental Parameters for this compound Studies
Q. Table 2. Metabolic Pathways and Inhibitors
| Pathway | Key Enzyme | Inhibitor | Effect on this compound Toxicity |
|---|---|---|---|
| β-Lyase cleavage | Cysteine β-lyase | Aminooxyacetic acid | Reduces nephrotoxicity |
| Sulfoxidation | Flavin monooxygenase | Methimazole | Attenuates placental toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
